molecular formula C7H7Cl2N3O3 B2977099 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate CAS No. 1020038-60-1

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate

Cat. No.: B2977099
CAS No.: 1020038-60-1
M. Wt: 252.05
InChI Key: ZCKZSEDWCQJJKO-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C7H4ClN3O2·HCl·H2O It is a derivative of imidazo[1,2-a]pyrimidine, a class of heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and imidazole derivatives.

  • Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as palladium or copper, to form the imidazo[1,2-a]pyrimidine core.

  • Carboxylation: The imidazo[1,2-a]pyrimidine core is then carboxylated using reagents like carbon dioxide or formic acid to introduce the carboxylic acid group.

  • Hydrochloride Formation: The carboxylic acid group is converted to its hydrochloride salt by treating with hydrochloric acid.

  • Hydration: Finally, the hydrochloride salt is hydrated to form the hydrate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis to create more complex molecules. It is also employed in the study of heterocyclic chemistry and the development of new synthetic methodologies.

Biology: In biological research, 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate is used to study enzyme inhibition and protein interactions. It serves as a tool compound in drug discovery and development.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in the development of new drugs. It is studied for its pharmacological properties and therapeutic potential in treating various diseases.

Industry: In the material science industry, this compound is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism by which 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological system and the specific disease being targeted.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine: A structurally similar compound with applications in medicinal chemistry.

  • 6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A related compound used in pH monitoring and intracellular detection.

Uniqueness: 6-Chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid hydrochloride hydrate is unique due to its specific structural features and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrimidine-2-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2.ClH.H2O/c8-4-1-9-7-10-5(6(12)13)3-11(7)2-4;;/h1-3H,(H,12,13);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKZSEDWCQJJKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=CN21)C(=O)O)Cl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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